Ethyl 1-tosylpiperidine-3-carboxylate
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Overview
Description
Ethyl 1-tosylpiperidine-3-carboxylate is a chemical compound . It is used in various applications in the field of research and industry.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of Ethyl 1-tosylpiperidine-3-carboxylate is represented by the formula C15H21NO4S . The structure, properties, spectra, suppliers, and links for this compound can be found in various databases .Chemical Reactions Analysis
Ethers, a class of compounds to which Ethyl 1-tosylpiperidine-3-carboxylate belongs, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-tosylpiperidine-3-carboxylate include its structure, melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Scientific Research Applications
- Background : Coumarin derivatives are valuable compounds with applications in synthetic, organic, and pharmaceutical chemistry. They are used in food additives, cosmetics, optical devices, dyes, and drug development .
- Application : Ethyl 1-tosylpiperidine-3-carboxylate serves as a precursor for coumarin-3-carboxylate ester synthesis. Through Knoevenagel condensation followed by intramolecular cyclization, it yields either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product. The reaction involves a cascade process, including selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate. An efficient and green approach uses a low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid as a promoter .
- Background : Indole derivatives have gained attention for their biological properties. These compounds are relevant in cancer treatment, antimicrobial agents, and addressing various disorders .
- Application : Ethyl 1-tosylpiperidine-3-carboxylate can be modified to incorporate indole moieties. These derivatives may exhibit anticancer, antimicrobial, or other therapeutic effects. Researchers explore their potential as drug candidates .
Coumarin Derivatives Synthesis
Biologically Active Compounds
Future Directions
Piperidines, including Ethyl 1-tosylpiperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is ongoing research in this field, and we can expect new developments and applications in the future.
properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-20-15(17)13-5-4-10-16(11-13)21(18,19)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLTOLQTVCPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-tosylpiperidine-3-carboxylate |
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